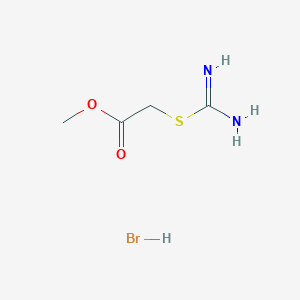![molecular formula C8H9BrF2N2S B6349943 {[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 1326812-55-8](/img/structure/B6349943.png)
{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound with the molecular formula C8H9BrF2N2S . It is also known as "3,5-Difluorobenzyl carbamimidothioate hydrobromide" .
Molecular Structure Analysis
The molecular structure of this compound consists of a methanimidamide group attached to a sulfanyl group, which is further attached to a 3,5-difluorophenylmethyl group . The molecular weight of the compound is 283.13 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C8H9BrF2N2S), molecular weight (283.13), and structure . Unfortunately, the search results do not provide additional information such as its density, melting point, or boiling point .Aplicaciones Científicas De Investigación
Sulfonamide Research Applications
Sulfonamides, due to their sulfur-containing moieties, have a wide range of applications in pharmaceuticals, including as diuretics and carbonic anhydrase inhibitors. These compounds have been explored for their therapeutic efficacy in treating diseases like glaucoma, epilepsy, and certain types of cancer. For instance, the diuretic properties of sulfonamides are linked to their ability to inhibit carbonic anhydrase isoforms, which play crucial roles in physiological processes such as fluid regulation and cellular respiration.
Diuretics and Carbonic Anhydrase Inhibition : Sulfonamide-based diuretics are used clinically for their effects on carbonic anhydrase inhibition, which contributes to their efficacy in managing conditions like hypertension and edema. The mechanism involves the inhibition of carbonic anhydrase isoforms, leading to altered fluid and electrolyte balance, which is beneficial in these conditions (Carta & Supuran, 2013).
Antimicrobial and Anticancer Activities : The antimicrobial and anticancer activities of sulfonamides are attributed to their ability to interfere with the synthesis of folic acid in bacteria and the inhibition of enzyme systems in cancer cells. Research has highlighted their potential in targeting specific cancer types, offering a foundation for the development of new therapeutic agents (Zhang et al., 2021).
Environmental and Industrial Applications : Beyond their clinical uses, sulfonamides and their derivatives have been investigated for their environmental applications, including the removal of pollutants from water. Studies have explored the efficacy of certain sulfonamides in degrading or removing harmful substances from aquatic systems, showcasing their potential in environmental protection efforts (Xing et al., 2013).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the search results. Its mechanism of action would depend on its specific application, such as whether it is used in drug development, catalysis, or material synthesis.
Propiedades
IUPAC Name |
(3,5-difluorophenyl)methyl carbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2S.BrH/c9-6-1-5(2-7(10)3-6)4-13-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLFAQLOWJNMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CSC(=N)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-Benzyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349870.png)
![8-Benzyl-4-(3-cyclopentylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349872.png)
![8-Benzyl-4-(2-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6349879.png)
![{[(4-Iodophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349887.png)
![{[5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349907.png)
![{[2-(4-Fluorophenoxy)ethyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349910.png)
![{[(2,4,5-Trifluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349914.png)
![{[(2,4-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349921.png)
![{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349925.png)
![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349937.png)
![{[(2-Bromophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349942.png)
![({[3,5-Bis(trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349951.png)

